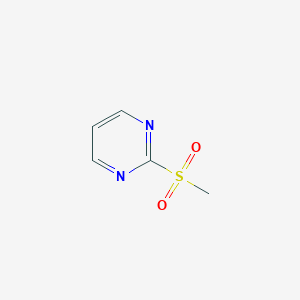

2-(Methylsulfonyl)pyrimidine

Description

Properties

IUPAC Name |

2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-10(8,9)5-6-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGXNHYFKZCTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534908 | |

| Record name | 2-(Methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14161-09-2 | |

| Record name | 2-(Methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulphonyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Methylsulfonyl)pyrimidine: A Technical Guide to its History, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)pyrimidine is a versatile heterocyclic compound that has emerged as a significant building block in medicinal chemistry and chemical biology. Its unique reactivity, particularly as a Michael acceptor, has positioned it as a valuable scaffold for the development of targeted covalent inhibitors and chemical probes. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological activities of this compound and its derivatives. Detailed experimental protocols for key synthetic transformations and quantitative data on reaction kinetics and biological efficacy are presented. Furthermore, signaling pathways and experimental workflows are illustrated using logical diagrams to facilitate a deeper understanding of its applications in drug discovery.

Introduction: The Emergence of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1] Within this class of heterocycles, this compound has garnered significant attention due to the electron-withdrawing nature of the methylsulfonyl group, which activates the C2 position of the pyrimidine ring for nucleophilic aromatic substitution (SNAr). This inherent reactivity has been elegantly harnessed for the selective modification of cysteine residues in proteins, making it a "privileged warhead" in the design of covalent inhibitors.

While the broader class of pyrimidines has a long history, the specific focus on this compound as a tool for covalent modification is a more recent development. Its utility stems from the ability to fine-tune its reactivity through substitution on the pyrimidine ring, allowing for a balance between target engagement and off-target effects. This guide will delve into the key milestones in the understanding and application of this important molecule.

History and Discovery

While a definitive first synthesis of the parent this compound is not readily apparent in contemporary literature databases, its development is intrinsically linked to the broader exploration of pyrimidine chemistry. The foundational work on pyrimidines was extensively compiled by D.J. Brown in his seminal series, "The Pyrimidines".[2][3][4][5][6] The principal synthesis of the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound with a urea or thiourea derivative.[7] The subsequent functionalization of the pyrimidine ring, including the introduction of sulfur-based substituents, paved the way for the synthesis of precursors to this compound.

The key precursor, 2-(methylthio)pyrimidine, is readily prepared by the S-methylation of 2-mercaptopyrimidine. The oxidation of such thioethers to the corresponding sulfones is a well-established transformation in organic chemistry. It is likely that this compound was first synthesized as part of broader investigations into the reactivity of functionalized pyrimidines, with its potential for nucleophilic substitution being a primary area of interest. Its recent rise to prominence is directly tied to the growing field of targeted covalent inhibitors, where the search for cysteine-reactive electrophiles with tunable reactivity has intensified.

Synthesis of this compound and Derivatives

The most common and efficient route to this compound involves a two-step sequence starting from a 2-mercaptopyrimidine derivative: S-methylation followed by oxidation.

General Synthesis Workflow

The overall synthetic strategy is depicted below.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. search.library.ucla.edu [search.library.ucla.edu]

- 3. The pyrimidines. by BROWN, D.J.: (1962) | Emile Kerssemakers ILAB [abebooks.com]

- 4. D. J. Brown, “Pyrimidines and their benzo derivatives,” In A. R. Katrizky, C. W. Rees Ed., Comprehensive heterocyclic chemistry, the structure, reactions, synthesis and uses of heterocyclic compounds, Pragmon Press, Oxford, pp. 57, 1984. - References - Scientific Research Publishing [scirp.org]

- 5. The pyrimidines. by D. J. Brown | Open Library [openlibrary.org]

- 6. The pyrimidines : Brown, D. J : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)pyrimidine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and chemical biology. Its unique electronic properties make it a valuable scaffold and a functional "warhead" for covalent inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis, and its reactivity. Detailed experimental protocols for the determination of these properties are provided, along with visual diagrams to illustrate key processes. This document is intended to serve as a foundational resource for researchers working with this important chemical entity.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design and development, influencing its solubility, permeability, and reactivity. A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl pyrimidin-2-yl sulphone | [2][3] |

| CAS Number | 14161-09-2 | [2][3] |

| Molecular Formula | C₅H₆N₂O₂S | [2][3] |

| Molecular Weight | 158.18 g/mol | [1][3] |

| Appearance | Solid | |

| Boiling Point | 335.647 °C at 760 mmHg | [2] |

| Density | 1.344 g/cm³ | |

| Solubility | Good aqueous stability and solubility at millimolar concentrations. | [4] |

| logP (calculated) | -0.2 | [1] |

Table 2: Physicochemical Properties of Substituted this compound Derivatives

| Derivative | Melting Point (°C) |

| 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | 80 - 85 |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 129 - 133 |

Synthesis

An efficient and environmentally friendly approach for the synthesis of this compound derivatives has been developed.[5][6] The general strategy involves a three-step process: cyclic condensation, derivation, and subsequent oxidation.[5]

Synthesis Workflow

References

- 1. 2-(Methylsulphonyl)pyrimidine | C5H6N2O2S | CID 13289225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. scbt.com [scbt.com]

- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Item - Convenient synthesis of this compound derivatives - figshare - Figshare [figshare.com]

2-(Methylsulfonyl)pyrimidine: A Technical Guide for Researchers

An in-depth technical guide on 2-(Methylsulfonyl)pyrimidine, focusing on its chemical identifiers, synthesis, reactivity, and applications in drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals.

Core Identifiers and Properties

This compound is a versatile reagent that has gained significant attention in medicinal chemistry and chemical biology. Its utility stems from its reactivity as a selective thiol-alkylating agent, making it a valuable tool for covalent drug design and protein modification studies.[1][2][3]

Below is a summary of its key chemical identifiers and properties:

| Identifier Type | Value |

| CAS Number | 14161-09-2 |

| Molecular Formula | C₅H₆N₂O₂S |

| Molecular Weight | 158.18 g/mol |

| IUPAC Name | This compound |

| Synonyms | Methyl Pyrimidin-2-Yl Sulphone |

| PubChem CID | 13289225 |

| MDL Number | MFCD06795939 |

| InChI | 1S/C5H6N2O2S/c1-10(8,9)5-6-3-2-4-7-5/h2-4H,1H3 |

| InChI Key | OIGXNHYFKZCTCH-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | Typically >95% |

| Storage | Sealed in a dry, room temperature environment |

Synthesis of this compound Derivatives

An efficient and environmentally friendly method for the synthesis of functionalized this compound derivatives has been developed.[7][8] The general approach involves a three-step process starting from the cyclocondensation of a 1,3-dicarbonyl compound with thiourea or its S-methylated derivative, followed by S-methylation (if necessary) and subsequent oxidation of the resulting 2-(methylthio)pyrimidine.[9]

Experimental Protocol: General Synthesis of 2-(Methylsulfonyl)pyrimidines

Step 1: Synthesis of 2-(Methylthio)pyrimidines

-

To a stirred solution of 2-methyl-2-thiopseudourea sulfate (60 mmol) in 120 mL of ethanol, add the appropriate 1,3-dicarbonyl derivative (50 mmol) and sodium hydroxide (60 mmol) at room temperature.

-

Heat the reaction mixture at reflux for 4 hours.

-

After cooling to room temperature, a precipitate will form. Filter the residue to yield the intermediate pyrimidine-2-thiol derivative as a white solid.

-

Dry the solid under vacuum and use it directly in the next step.

-

React the intermediate with POCl₃ (40 mL) in the presence of NEt₃ (50 mmol) and heat at reflux for 3 hours to yield the 2-(methylthio)pyrimidine.[8]

Step 2: Oxidation to 2-(Methylsulfonyl)pyrimidines

-

Prepare a mixture of the 2-(methylthio)pyrimidine (5 mmol) and tetrabutylammonium bromide (0.5 mmol, 10 mol%) in 20 mL of acetone and stir at room temperature.

-

Slowly add a solution of Oxone (12.5 mmol, 2.5 equivalents) in 20 mL of water to the vigorously stirred mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Isolate the product by filtering through a Buechner funnel, washing with water, and then drying to obtain the solid this compound.[8][9]

Caption: A flowchart illustrating the two-step synthesis of this compound derivatives.

Reactivity and Mechanism of Action

2-Sulfonylpyrimidines are effective cysteine-selective covalent modifiers that react via a nucleophilic aromatic substitution (SNAr) mechanism.[2][3] The sulfonyl group acts as an excellent leaving group, and the pyrimidine ring is activated towards nucleophilic attack by the thiolate anion of a cysteine residue.[1][10] This reaction is highly chemoselective for cysteine over other amino acids.[1]

The reactivity of the 2-sulfonylpyrimidine scaffold can be finely tuned over several orders of magnitude by introducing electron-withdrawing or -donating substituents on the pyrimidine ring.[1][11] This tunability allows for the design of covalent inhibitors with desired reaction kinetics for specific biological targets.[2][3]

Caption: The reaction pathway for the covalent modification of a cysteine residue by this compound.

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of 2-sulfonylpyrimidines has made them valuable "warheads" for the development of covalent inhibitors and chemical probes.

Stabilization of p53 Cancer Mutants

The tumor suppressor protein p53 is frequently mutated in human cancers, often leading to its destabilization. 2-Sulfonylpyrimidines, such as the compound PK11000, have been shown to stabilize thermolabile p53 cancer mutants by selectively alkylating surface-exposed cysteine residues.[1][2] This covalent modification restores the proper folding and function of the mutant p53, leading to the depletion of reactive oxygen species (ROS) and selective toxicity in p53-compromised cancer cells.[1][11]

Caption: The mechanism of action of 2-sulfonylpyrimidines in stabilizing mutant p53.

Inhibition of Bacterial Sortase A

Sortase A (SrtA) is a bacterial enzyme crucial for anchoring virulence factors to the cell wall of Gram-positive bacteria, such as Staphylococcus aureus. Inhibiting SrtA is a promising anti-infective strategy. 2-Sulfonylpyrimidines have been developed as irreversible inhibitors of SrtA.[3] They act by covalently modifying the active site cysteine residue (Cys184), thereby inactivating the enzyme and preventing bacterial pathogenesis.[3]

Safety and Handling

This compound and its derivatives are classified as irritants. The following precautionary statements apply:

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[12][13]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

-

Store in a tightly-closed container in a dry, cool, and well-ventilated place.[14]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[14]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

-

If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

Conclusion

This compound is a powerful and versatile chemical entity for researchers in drug discovery and chemical biology. Its well-defined reactivity, tunable kinetics, and demonstrated efficacy in targeting key proteins like mutant p53 and bacterial sortase A underscore its importance as a covalent warhead. The synthetic accessibility and the growing body of research on its applications will likely lead to the development of novel therapeutics and chemical probes in the future.

References

- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]

- 4. americanelements.com [americanelements.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 14161-09-2 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

Solubility of 2-(Methylsulfonyl)pyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug development, notably for its role as a cysteine-reactive covalent modifier.[1][2] Understanding its solubility in various organic solvents is crucial for a wide range of applications, including reaction chemistry, formulation development, and biological screening. This technical guide provides a summary of available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Data Presentation

Specific quantitative solubility values for this compound in common organic solvents are limited in published literature. However, studies on 2-sulfonylpyrimidines (2-SPs) as a class of compounds provide some insight into their general solubility characteristics.

General Observations:

-

2-Sulfonylpyrimidines have been described as having good aqueous stability and solubility at the millimolar (mM) level.[3][4]

-

Specifically, 2-SPs have shown excellent solubility at 2 mM in aqueous potassium phosphate buffer containing 5% (v/v) deuterated dimethyl sulfoxide (d6-DMSO).[1][5] This suggests that DMSO is a suitable solvent for preparing stock solutions.

For many pyrimidine derivatives with poor water solubility, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating concentrated stock solutions, often starting at a concentration of 10 mM.[6]

Table 1: Summary of Qualitative and Semi-Quantitative Solubility Data

| Solvent System | Concentration | Observation | Source(s) |

| Aqueous Buffer (KPi) with 5% d6-DMSO | 2 mM | Excellent solubility | [1][5] |

| Dimethyl Sulfoxide (DMSO) | 10 mM (typical starting) | Recommended for stock solutions | [6] |

It is important to note that the solubility of pyrimidine derivatives can be significantly influenced by the presence of different functional groups.[7] Therefore, the data in Table 1 should be considered as a general guideline, and experimental determination for specific applications is highly recommended.

Experimental Protocols

For researchers requiring precise solubility data, the following established methods are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic physicochemical properties.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide, chloroform, ethyl acetate, toluene)

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a constant temperature

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification:

-

HPLC: Dilute the aliquot with a suitable mobile phase and analyze it using a validated HPLC method with a calibration curve to determine the concentration.

-

Gravimetric Method: Accurately weigh a known volume of the supernatant in a pre-weighed container. Evaporate the solvent completely under vacuum or in a fume hood. Weigh the container with the dried residue. The difference in weight corresponds to the mass of the dissolved compound.[7]

-

-

Data Reporting: Express the solubility in units such as mg/mL, g/L, or molarity (mol/L).

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated DMSO stock solution into an aqueous buffer.

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 10 mM or 20 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Plate reader capable of nephelometry or UV-Vis absorbance measurement

Procedure:

-

Stock Solution Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the wells of a microplate.

-

Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of the solution using a nephelometer. Alternatively, after centrifugation of the plate, the concentration in the supernatant can be determined by UV-Vis spectroscopy by comparing the absorbance to a standard curve.

-

Data Reporting: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents remains elusive in the public domain, the available information suggests good solubility in DMSO and aqueous systems containing co-solvents. For drug development and research purposes where precise solubility is paramount, the experimental protocols detailed in this guide provide a robust framework for empirical determination. The provided workflow diagram offers a clear visual guide for conducting these essential experiments. As a compound of increasing interest, further studies elucidating its physicochemical properties, including comprehensive solubility profiling, are anticipated.

References

- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. revroum.lew.ro [revroum.lew.ro]

theoretical calculations of 2-(Methylsulfonyl)pyrimidine reactivity

An In-depth Technical Guide to the Theoretical Calculations of 2-(Methylsulfonyl)pyrimidine Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives have emerged as a significant class of electrophilic warheads for covalent drug design and bioconjugation, primarily targeting cysteine residues in proteins.[1][2] Their reactivity can be finely tuned, offering a broad spectrum of applications from anticancer agents to probes for chemical biology.[3][4] This technical guide provides a comprehensive overview of the theoretical and computational methods used to elucidate the reactivity of these compounds. It details the underlying reaction mechanisms, presents key quantitative data from quantum chemical calculations, and correlates these findings with experimental observations.

Introduction: The Rise of 2-Sulfonylpyrimidines

Heteroaryl sulfones, particularly 2-sulfonylpyrimidines, are privileged scaffolds in modern medicinal chemistry. They function as mild alkylating agents that react selectively with nucleophilic thiol groups under physiological conditions.[4] This reactivity is central to their use as covalent inhibitors, which form a stable bond with a target protein, often leading to enhanced potency and prolonged duration of action. The prototypical compound, this compound, serves as a versatile platform whose reactivity can be modulated over several orders of magnitude by strategic substitution on the pyrimidine ring.[2][3] Understanding the electronic factors that govern this reactivity is paramount for the rational design of new therapeutic agents and chemical probes. Computational chemistry, especially Density Functional Theory (DFT), provides an indispensable toolkit for this purpose.

Theoretical Methods for Reactivity Analysis

The reactivity of this compound is predominantly studied using quantum chemical calculations. Density Functional Theory (DFT) is the most common approach due to its balance of accuracy and computational cost.

Computational Models:

-

Functionals: A variety of functionals are employed, with ωB97XD and B3LYP being common choices. The ωB97XD functional is noted for its good performance in describing non-covalent interactions, which can be important in transition states.[1][5]

-

Basis Sets: Pople-style basis sets such as 6-31+G(d,p), 6-311G(d,p), and 6-311++G(2d,p) are frequently used to describe the electronic structure of the molecules.[1][5][6][7]

-

Solvation Models: To simulate reactions in a biological context, solvent effects are typically included using implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model, often representing water.[1][8]

These computational setups are used to calculate various properties that act as descriptors of chemical reactivity.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for 2-sulfonylpyrimidines with thiol nucleophiles (like the side chain of cysteine) is a Nucleophilic Aromatic Substitution (SNAr).[4][9] This is a two-step process:

-

Nucleophilic Attack: The thiolate anion attacks the electrophilic C-2 carbon of the pyrimidine ring. This is the rate-determining step and leads to the formation of a high-energy, tetrahedral intermediate known as a Meisenheimer complex.[1]

-

Leaving Group Departure: The methylsulfinate anion (CH₃SO₂⁻) is expelled, restoring the aromaticity of the pyrimidine ring and forming the final S-heteroarylated product.[1][9]

Theoretical calculations are crucial for mapping the energy profile of this pathway.

Caption: General SNAr pathway for this compound with a thiol.

Quantitative Reactivity Descriptors

Theoretical calculations provide a wealth of quantitative data that correlates with experimental reactivity.

Gibbs Free Energy Profiles

The Gibbs free energy (ΔG) profile maps the energy changes throughout the SNAr reaction. The activation energy (ΔG‡), which is the energy difference between the reactants and the first transition state (TS1), is a key predictor of the reaction rate. A lower activation energy implies a faster reaction.

Table 1: Calculated Gibbs Free Energy Data for the SNAr Reaction of this compound with Methanethiolate. [1]

| Parameter | Description | Calculated Value (kJ/mol) |

| ΔG‡₁ (TS1) | Activation energy for nucleophilic attack | Value dependent on substituents |

| ΔG (INT) | Relative energy of Meisenheimer intermediate | Value dependent on substituents |

| ΔG‡₂ (TS2) | Activation energy for leaving group departure | Value dependent on substituents |

Note: Specific energy values vary significantly with substituents on the pyrimidine ring. DFT calculations show a strong correlation between the calculated activation energy (ΔG‡₁) and experimentally determined reaction rates.[1]

Frontier Molecular Orbitals (FMO)

FMO theory is a powerful tool for predicting reactivity. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

LUMO Energy: For an electrophile like this compound, a lower LUMO energy indicates a greater ability to accept electrons, and thus higher reactivity toward nucleophiles.

-

HOMO-LUMO Gap (ΔE): The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A smaller gap generally corresponds to higher reactivity.[6]

Table 2: Representative FMO Data for Pyrimidine Derivatives.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reactivity Trend |

| Unsubstituted Pyrimidine | Typical Value | Typical Value | Typical Value | Low |

| Electron-Withdrawing Group (EWG) Substituted | Lower | Lower | Smaller | High |

| Electron-Donating Group (EDG) Substituted | Higher | Higher | Larger | Very Low |

Note: Calculations consistently show that strong electron-withdrawing groups (e.g., -NO₂, -COOMe) at position 5 drastically lower the LUMO energy and increase reactivity, while electron-donating groups (e.g., -NH₂, -OMe) have the opposite effect.[2]

Molecular Electrostatic Potential (MEP)

MEP maps visualize the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate electrophilic sites susceptible to nucleophilic attack. For this compound, MEP analysis clearly identifies the C-2 and C-4/C-6 positions as the most electrophilic centers.[5]

Structure-Reactivity Relationships (SAR)

A key strength of theoretical calculations is the ability to systematically predict how structural modifications impact reactivity.

Caption: Logical flow of substituent effects on calculated properties and reactivity.

Studies have shown that substitution at the C-5 position of the pyrimidine ring has the most dramatic effect on reactivity.[2][3]

-

Strong Electron-Withdrawing Groups (-M/-I): Groups like -NO₂, -COOMe, and -CF₃ drastically increase the reaction rate by stabilizing the negative charge in the Meisenheimer intermediate. This translates to a lower activation energy barrier.[2][3] The 5-COOMe derivative was found to be over 800,000 times more reactive than the unsubstituted parent compound.[2]

-

Strong Electron-Donating Groups (+M): Groups like -NH₂ and -OMe destabilize the anionic intermediate, effectively shutting down reactivity.[2]

-

Halogens and Alkyl Groups (±I/M): Groups such as -Cl, -Br, and -Me allow for finer tuning of reactivity within a smaller range.[2]

Experimental Protocols and Correlation

Theoretical predictions are validated by experimental data. A robust workflow combines both approaches for a comprehensive understanding.

Experimental Methodologies

-

Kinetic Assays: The rate constants of the reaction between sulfonylpyrimidines and model thiols (e.g., glutathione (GSH), N-acetylcysteine methyl ester (NACME)) are determined experimentally.

-

Protocol: Reactions are typically run in a buffered solution (e.g., KPi buffer, pH 7.0) with a co-solvent (e.g., 5% d⁶-DMSO).[3] The consumption of the starting material and the formation of the product are monitored over time using Nuclear Magnetic Resonance (NMR) spectroscopy or UV-spectrophotometry.[2][3] Rate constants are then calculated from this data.

-

-

Product Characterization:

DFT calculations have shown an excellent linear correlation between the calculated activation energy barriers (ΔG‡) and the logarithm of the experimentally measured rate constants, validating the predictive power of the theoretical models.[1]

Caption: Integrated workflow for studying 2-sulfonylpyrimidine reactivity.

Conclusion

Theoretical calculations, particularly DFT, provide a powerful and predictive framework for understanding and modulating the reactivity of this compound derivatives. By calculating properties such as Gibbs free energy profiles, frontier molecular orbital energies, and electrostatic potentials, researchers can gain deep insights into the SNAr mechanism that governs their reaction with biological nucleophiles. The strong correlation between these computational predictions and experimental kinetic data underscores the value of this approach in the rational design of next-generation covalent therapeutics and chemical biology tools. This integrated strategy allows for the precise tuning of reactivity, a critical factor for achieving target selectivity and minimizing off-target effects in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. uomphysics.net [uomphysics.net]

- 6. DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate [scielo.org.mx]

- 7. Synthesis, spectral, DFT calculation, antimicrobial, antioxidant, DNA/BSA binding and molecular docking studies of bio-pharmacologically active pyrimidine appended Cu(II) and Zn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]

Spectroscopic Properties of 2-(Methylsulfonyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2-(Methylsulfonyl)pyrimidine, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule, supported by experimental protocols and data presented for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyrimidine ring and the methylsulfonyl group. Due to the electron-withdrawing nature of the methylsulfonyl group and the nitrogen atoms in the pyrimidine ring, the aromatic protons are expected to be deshielded and resonate at a lower field.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A study by Cheeseman, Turner, and Brown provides valuable data on the ¹³C chemical shifts of this compound.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 164.8 |

| C-4 | 158.0 |

| C-5 | 123.5 |

| C-6 | 158.0 |

| -SO₂CH₃ | 39.5 |

Solvent: CDCl₃. Data sourced from Cheeseman, G. W., Turner, C. J., & Brown, D. J. (1979). Organic Magnetic Resonance, 12, 212.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring, the C-H bonds, and the sulfonyl group.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (pyrimidine ring) | Stretching | 1600 - 1550 |

| C=C (pyrimidine ring) | Stretching | 1500 - 1400 |

| S=O (sulfonyl) | Asymmetric Stretching | 1350 - 1300 |

| S=O (sulfonyl) | Symmetric Stretching | 1160 - 1120 |

| C-S | Stretching | 800 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features. The molecular ion peak (M⁺) is expected at m/z 158, corresponding to the molecular weight of the compound (C₅H₆N₂O₂S).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion |

| 158 | [M]⁺ (Molecular Ion) |

| 79 | [M - SO₂CH₃]⁺ |

| 79 | [SO₂CH₃]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is accurately weighed.

-

The sample is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

The tube is capped and gently agitated to ensure complete dissolution.

Data Acquisition:

-

The NMR spectrometer is tuned and shimmed for the specific solvent.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

-

The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Signaling Pathways and Logical Relationships

This compound and its derivatives are often investigated for their potential as inhibitors of various enzymes or as modulators of cellular signaling pathways. The sulfonylpyrimidine moiety can act as a reactive handle for covalent modification of target proteins, particularly those with reactive cysteine residues. This reactivity is central to their mechanism of action in many biological contexts.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to aid researchers in the identification, characterization, and further development of this important class of compounds.

The Genesis of a Versatile Scaffold: Early Synthetic Applications of Sulfonylpyrimidines

For Immediate Release

A comprehensive technical guide has been compiled, detailing the foundational applications of sulfonylpyrimidines in chemical synthesis. This whitepaper is tailored for researchers, scientists, and professionals in drug development, offering an in-depth look at the early methodologies that established sulfonylpyrimidines as a crucial scaffold in organic chemistry. The guide provides a historical perspective, focusing on the initial synthetic routes and reactions that paved the way for their later, more complex applications in agrochemicals and pharmaceuticals.

The document emphasizes the early role of sulfonylpyrimidines as electrophilic building blocks. One of the earliest and most significant applications was in the synthesis of the pioneering sulfa drug, sulfadiazine. This technical guide meticulously outlines the multi-step synthesis of sulfadiazine, a cornerstone of early antibacterial therapy. The synthesis showcases the fundamental reactivity of the sulfonylpyrimidine core, particularly its susceptibility to nucleophilic aromatic substitution.

This guide also delves into the preparation of key intermediates, such as 2-aminopyrimidine, which serves as a foundational component in the synthesis of more complex sulfonylpyrimidine derivatives. Early methods for the synthesis of 2-aminopyrimidine, primarily through the condensation of guanidine with various carbonyl compounds, are presented with clarity.

The following sections provide a detailed look at the experimental protocols, quantitative data, and logical workflows that characterized the early-stage research and application of sulfonylpyrimidines.

Core Synthetic Methodologies and Quantitative Data

The early synthetic work on sulfonylpyrimidines was largely centered on the construction of the pyrimidine ring and the subsequent introduction of the sulfonyl group. The synthesis of sulfadiazine serves as a paradigmatic example of these early applications.

Table 1: Key Intermediates and Reagents in Early Sulfadiazine Synthesis

| Compound/Intermediate | Structure | Role | Key Reagents |

| Acetanilide | C₆H₅NHCOCH₃ | Starting material for the sulfonyl chloride precursor | Aniline, Acetic anhydride |

| 4-Acetamidobenzenesulfonyl chloride | CH₃CONHC₆H₄SO₂Cl | Key electrophile | Acetanilide, Chlorosulfonic acid |

| 2-Aminopyrimidine | C₄H₅N₃ | Nucleophilic pyrimidine core | Guanidine, Malonaldehyde (or precursors) |

| N⁴-Acetylsulfadiazine | C₁₂H₁₂N₄O₃S | Protected intermediate | 4-Acetamidobenzenesulfonyl chloride, 2-Aminopyrimidine |

| Sulfadiazine | C₁₀H₁₀N₄O₂S | Final product | N⁴-Acetylsulfadiazine, NaOH (for hydrolysis) |

Experimental Protocols

The following protocols are based on the common early synthetic routes for sulfadiazine and its precursors.

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

-

Acetylation of Aniline: Aniline is treated with acetic anhydride to form acetanilide. This step protects the amino group before the introduction of the sulfonyl chloride functionality.

-

Chlorosulfonation: The resulting acetanilide is reacted with an excess of chlorosulfonic acid. The reaction is typically performed at low temperatures to control its exothermic nature. The acetamido group directs the chlorosulfonation to the para position of the benzene ring.

-

Isolation: The reaction mixture is carefully quenched with ice water, leading to the precipitation of 4-acetamidobenzenesulfonyl chloride, which is then isolated by filtration.

Protocol 2: Synthesis of 2-Aminopyrimidine

-

Condensation Reaction: Guanidine (often as a salt like guanidine hydrochloride) is condensed with a 1,3-dicarbonyl compound or a functional equivalent. For the synthesis of the parent 2-aminopyrimidine, malonaldehyde or its precursors are used.

-

Cyclization: The condensation is followed by a cyclization reaction, often promoted by a base, to form the pyrimidine ring.

-

Isolation and Purification: The resulting 2-aminopyrimidine is isolated and purified, typically by crystallization.

Protocol 3: Condensation and Hydrolysis to form Sulfadiazine

-

Condensation: 4-Acetamidobenzenesulfonyl chloride is reacted with 2-aminopyrimidine in the presence of a base (such as pyridine or sodium carbonate) to neutralize the HCl generated during the reaction. This forms the sulfonamide linkage.

-

Hydrolysis: The resulting N⁴-acetylsulfadiazine is then hydrolyzed, typically using aqueous sodium hydroxide, to remove the acetyl protecting group from the aniline nitrogen.

-

Neutralization and Isolation: The reaction mixture is neutralized with acid to precipitate the sulfadiazine, which is then collected by filtration, washed, and dried.[1]

Visualizing Early Synthetic Pathways

The logical flow of these early synthetic strategies can be represented through clear diagrams.

Caption: General workflow for the early synthesis of Sulfadiazine.

The reaction mechanism for the key condensation step involves a nucleophilic attack of the amino group of 2-aminopyrimidine on the electrophilic sulfur atom of the sulfonyl chloride.

Caption: Nucleophilic substitution at the sulfonyl group.

References

biological inertness of the 2-(Methylsulfonyl)pyrimidine scaffold

An In-depth Technical Guide to the Biological Properties of the 2-(Methylsulfonyl)pyrimidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. While often sought for its utility as a reactive "warhead" in the design of targeted covalent inhibitors, a thorough understanding of its inherent biological properties is crucial for its effective and safe application. This technical guide provides a comprehensive overview of the biological characteristics of the this compound core, with a particular focus on the concept of its "biological inertness." This term is context-dependent, as the scaffold's reactivity, and thus its biological effect, is highly tunable and target-specific.

The pyrimidine nucleus itself is a cornerstone of medicinal chemistry, being a fundamental component of DNA and RNA.[1] The addition of a methylsulfonyl group at the 2-position transforms it into a potent electrophile, capable of undergoing nucleophilic aromatic substitution (SNAr) reactions, particularly with the thiol side chain of cysteine residues in proteins.[2][3] This reactivity is the primary determinant of the scaffold's biological activity and potential for both therapeutic effects and off-target interactions.

Reactivity and Covalent Modification

The defining characteristic of the this compound scaffold is its ability to act as a mild and selective alkylating agent, primarily targeting cysteine residues.[2] This occurs through a nucleophilic aromatic substitution (SNAr) mechanism where the sulfhydryl group of cysteine attacks the C2 position of the pyrimidine ring, leading to the displacement of the methylsulfinate leaving group and the formation of a stable thioether bond.[2][4]

The reactivity of this scaffold is not absolute and can be finely tuned through substitutions on the pyrimidine ring. Electron-withdrawing groups (EWGs) at the 5-position, such as nitro (-NO2) or methoxycarbonyl (-COOMe), drastically increase the reaction rate, while electron-donating groups (EDGs) like amino (-NH2) or methoxy (-OMe) can effectively switch off reactivity.[3][5] This tunability allows for the design of covalent inhibitors with a desired level of reactivity to balance on-target efficacy with off-target effects.[6]

Signaling Pathway and Reaction Mechanism

The interaction of a this compound-containing compound with a cysteine-containing protein can be visualized as follows:

Quantitative Data on Reactivity and Biological Activity

The following tables summarize key quantitative data related to the reactivity, enzyme inhibition, and cytotoxicity of compounds featuring the this compound scaffold.

Table 1: Reactivity with Thiol-Containing Molecules

| Compound | Nucleophile | Second-Order Rate Constant (k) | pH | Reference |

| PK11000 | Glutathione (GSH) | 1.37 L·mol⁻¹·s⁻¹ | 7.0 | [2] |

| Unsubstituted 2-SP (4q) | Glutathione (GSH) | ~1.2 x 10⁻² M⁻¹·s⁻¹ | 7.0 | [3][5] |

| 5-COOMe derivative (4y) | Glutathione (GSH) | ~9900 M⁻¹·s⁻¹ | 7.0 | [3][5] |

| 2-Methylsulfonyl-benzothiazole (MSBT) | Glutathione (GSH) | ~0.23 M⁻¹·s⁻¹ | 7.0 | [3][5] |

Table 2: Enzyme Inhibition and Cytotoxicity

| Compound Class/Derivative | Target/Cell Line | Activity (IC₅₀ / Kᵢ / k₂ₙd) | Reference |

| 2-Sulfonylpyrimidines (general) | S. aureus Sortase A | Low micromolar Kᵢ values | [4] |

| PK11007 | Mutant p53 Cancer Cells | Effective cell killing | [2] |

| PK11007 | Normal Cells | Low cytotoxicity | [2] |

| Novel 2-(4-methylsulfonylphenyl) pyrimidines | COX-2 (Human Whole Blood) | 0.3 - 2.4 nM (IC₅₀) | [7] |

| Fused Fluorinated Pyrimidines | HepG-2, MCF-7, HCT-116 | Varied, some with potent anticancer activity | [8] |

Metabolic Stability and Pharmacokinetics

The metabolic stability of the this compound scaffold is influenced by the nature of its substituents. While the core itself can be relatively stable, the introduction of metabolically labile groups, such as esters or amides, can lead to hydrolysis in plasma.[6] Conversely, strategic substitution can enhance metabolic stability. For instance, the incorporation of sp² nitrogens into an aromatic ring has been suggested as a strategy to increase metabolic stability by potentially forming a type II binding interaction with the heme iron of cytochrome P450 enzymes.[9]

In a study of furano[2,3-d]pyrimidine amides, a derivative (compound 24) demonstrated good stability in mouse microsomes and plasma, along with reasonable CNS penetration, highlighting that with appropriate structural modifications, compounds containing a pyrimidine scaffold can achieve favorable pharmacokinetic properties.[10][11]

Off-Target Effects and Cytotoxicity

The concept of "biological inertness" for this scaffold is most relevant when considering its potential for off-target effects. Due to its inherent reactivity towards cysteines, off-target covalent modification of proteins is a primary concern. However, the reactivity is generally mild, and some derivatives have demonstrated selectivity, exerting strong anticancer activity toward p53-compromised cells while showing only low cytotoxicity toward normal cells.[2]

The key to mitigating off-target effects lies in balancing the reactivity of the warhead.[5] A compound that is too reactive will indiscriminately modify numerous proteins, leading to toxicity. A compound with finely tuned reactivity will preferentially modify the target protein, to which it has a higher binding affinity, before reacting with off-target cysteines.

Workflow for Assessing Covalent Inhibition Potential

Experimental Protocols

Assessment of Reactivity with Glutathione (GSH)

This protocol describes a general method to determine the second-order rate constant for the reaction of a this compound derivative with GSH, a key indicator of its electrophilicity.

-

Materials: Test compound, Glutathione (GSH), phosphate buffer (pH 7.0), NMR spectrometer or UV-Vis spectrophotometer, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP) for NMR.

-

Procedure:

-

Prepare stock solutions of the test compound and GSH in a suitable solvent (e.g., DMSO).

-

In an NMR tube or a cuvette, mix the test compound and GSH at equimolar concentrations in the phosphate buffer. For NMR, add a known concentration of TMSP as an internal standard.[3]

-

Monitor the reaction progress over time by acquiring spectra at regular intervals. The disappearance of the reactant peaks and the appearance of the product peaks are followed.

-

The rate constant is determined by fitting the data to a second-order rate equation.[2]

-

Cytotoxicity Assessment using MTT Assay

This protocol provides a method for evaluating the cytotoxicity of a this compound derivative against cancer and normal cell lines.

-

Materials: Test compound, cell lines of interest (e.g., a cancer cell line and a normal cell line), cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[8][12]

-

Conclusion

The this compound scaffold is not inherently inert but is more accurately described as a "tunably reactive" electrophile. Its biological effects are primarily driven by its capacity for covalent modification of cysteine residues. This reactivity can be harnessed for therapeutic benefit, as demonstrated by its application in the development of anticancer agents and enzyme inhibitors.[2][4][7] However, this same reactivity necessitates careful consideration of potential off-target effects and toxicity.

The "inertness" of a particular derivative is therefore dependent on its substitution pattern, the specific biological target, and the cellular context. By carefully modulating the electronic properties of the pyrimidine ring, researchers can fine-tune the reactivity of the scaffold to achieve a balance between on-target potency and a favorable safety profile. This makes the this compound scaffold a valuable and versatile tool in modern drug discovery.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton [eprints.soton.ac.uk]

- 7. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-(Methylsulfonyl)pyrimidine as a Covalent Modifier

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(methylsulfonyl)pyrimidine scaffold has emerged as a versatile and tunable electrophilic warhead for the covalent modification of proteins. This guide provides a comprehensive overview of its mechanism of action, focusing on its reactivity with cysteine residues. Through a detailed examination of the underlying chemistry, experimental protocols for characterization, and quantitative analysis of its reactivity, this document serves as a technical resource for the application of 2-(methylsulfonyl)pyrimidines in drug discovery and chemical biology.

Core Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism by which this compound acts as a covalent modifier is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This reaction is highly chemoselective for cysteine residues within proteins.[2]

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile and attacks the electrophilic C2 position of the pyrimidine ring.

-

Formation of a Meisenheimer Intermediate: This attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. Density functional theory (DFT) calculations suggest that the formation of this intermediate is the rate-determining step.[3]

-

Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the methylsulfinate leaving group, forming a stable thioether bond between the pyrimidine ring and the cysteine residue.[1]

This reaction is favorable under physiological conditions (neutral pH) and results in a stable, irreversible covalent bond.[2] The reactivity of the this compound scaffold can be finely tuned by introducing electron-withdrawing or -donating substituents on the pyrimidine ring, which can alter the electrophilicity of the C2 carbon.

Quantitative Data on Reactivity and Inhibition

The reactivity of this compound derivatives can be quantified by determining second-order rate constants (k) for their reaction with model thiols like N-acetylcysteine methyl ester (NACME) and glutathione (GSH).[2] Furthermore, when incorporated into inhibitor scaffolds, their potency is characterized by inhibition constants such as KI and kinact.

Table 1: Second-Order Rate Constants (k) for the Reaction of this compound Derivatives with Thiols

| Compound | Thiol | pH | Rate Constant (k) [M⁻¹s⁻¹] | Reference |

| 2-Methylsulfonylpyrimidine (4q) | NACME | 7.0 | ~4.5 x 10⁻² | [2] |

| 2-Methylsulfonylpyrimidine (4q) | GSH | 7.0 | ~1.6 x 10⁻² | [2] |

| 2-Methylsulfonylbenzothiazole (MSBT) | GSH | 7.0 | ~0.23 | [2] |

| 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole | GSH | 7.0 | ~1200 | [2] |

| 1-Phenyl 5-methylsulfonyl tetrazole | GSH | 7.0 | ~4.3 | [2] |

| 2-Methylsulfonyl-1,3,4-oxadiazole 5-phenyl | GSH | 7.0 | ~160 | [2] |

Table 2: Inhibition Constants for 2-Sulfonylpyrimidine-Based Covalent Inhibitors

| Inhibitor | Target Protein | KI (nM) | kinact (s⁻¹) | kinact/KI (M⁻¹s⁻¹) | Reference |

| H3B-960 | WRN Helicase | 32 | - | - | [1] |

| H3B-968 | WRN Helicase | ~10 (IC₅₀) | - | - | [1] |

| Compound 7a | S. aureus Sortase A | Low µM | - | - |

Note: A comprehensive compilation of KI and kinact values is often specific to the inhibitor and target context and may require consulting the primary literature for each case.

Experimental Protocols

Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method allows for the direct monitoring of the reaction between a this compound derivative and a model thiol.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the this compound compound in a deuterated solvent (e.g., d6-DMSO).

-

Prepare a stock solution of the thiol (e.g., GSH or NACME) in a suitable buffer (e.g., potassium phosphate buffer, KPi) at the desired pH (e.g., 7.0).

-

-

NMR Measurement:

-

Acquire a baseline ¹H NMR spectrum of the this compound compound.

-

Initiate the reaction by adding a stoichiometric excess of the thiol solution to the NMR tube containing the pyrimidine derivative (pseudo-first-order conditions).

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signals corresponding to the disappearing reactant (e.g., aromatic protons of the pyrimidine) and the appearing product (e.g., the arylated thiol).

-

Plot the natural logarithm of the reactant concentration versus time. The slope of this plot gives the pseudo-first-order rate constant (k').

-

Calculate the second-order rate constant (k) by dividing k' by the concentration of the thiol.

-

Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry is a crucial technique to confirm the covalent modification of a target protein.

Protocol:

-

Incubation:

-

Incubate the target protein with an excess of the this compound inhibitor at a suitable temperature (e.g., 4°C or room temperature) for a sufficient duration to allow for covalent modification. A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.

-

-

Sample Preparation for Intact Protein Analysis (ESI-MS):

-

Desalt the protein samples using a suitable method (e.g., reverse-phase chromatography).

-

Analyze the intact protein mass by electrospray ionization mass spectrometry (ESI-MS).

-

A mass shift corresponding to the mass of the pyrimidine fragment indicates covalent modification.

-

-

Sample Preparation for Peptide Mapping (MALDI-TOF-MS or LC-MS/MS):

-

Denature, reduce, and alkylate the protein samples.

-

Digest the proteins into peptides using a protease (e.g., trypsin).

-

Analyze the peptide mixture by MALDI-TOF-MS or LC-MS/MS.

-

Identify the modified peptide by searching for the expected mass shift. MS/MS fragmentation can pinpoint the exact cysteine residue that has been modified.

-

Signaling Pathways and Experimental Workflows

Inhibition of WRN Helicase Activity

2-Sulfonylpyrimidine derivatives have been identified as covalent inhibitors of Werner syndrome protein (WRN), a key enzyme in DNA repair. Inhibition of WRN's helicase activity is a therapeutic strategy for cancers with microsatellite instability.

General Experimental Workflow for Covalent Inhibitor Characterization

The following workflow outlines the typical steps involved in the discovery and characterization of this compound-based covalent inhibitors.

Conclusion

This compound represents a powerful and adaptable chemical tool for the development of covalent inhibitors. Its well-defined SNAr mechanism, high selectivity for cysteine, and tunable reactivity make it an attractive scaffold for targeting a wide range of proteins. The experimental protocols outlined in this guide provide a robust framework for characterizing the kinetics and mechanism of new inhibitors based on this privileged warhead. As the field of covalent drug discovery continues to expand, a thorough understanding of the principles and methodologies described herein will be essential for the successful design and development of next-generation targeted therapies.

References

Methodological & Application

Synthesis of 2-(Methylsulfonyl)pyrimidine from 2-(Methylthio)pyrimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(methylsulfonyl)pyrimidine from 2-(methylthio)pyrimidine. The oxidation of the methylthio group to a methylsulfonyl group is a critical transformation in medicinal chemistry, as it can significantly alter the physicochemical and pharmacological properties of the parent molecule. The resulting this compound is a versatile intermediate in the synthesis of various biologically active compounds.

Introduction

The conversion of 2-(methylthio)pyrimidine to this compound is a straightforward oxidation reaction. The electron-withdrawing nature of the pyrimidine ring facilitates this oxidation. Several oxidizing agents can be employed for this transformation, with the most common being potassium peroxymonosulfate (Oxone®), meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). The choice of oxidant and reaction conditions can influence the reaction rate, yield, and purity of the final product. These application notes provide a comparative overview of the different methodologies and detailed protocols for their implementation.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes quantitative data for the oxidation of 2-(methylthio)pyrimidine and its derivatives to the corresponding sulfones using various methods. This allows for an easy comparison of reaction conditions and reported yields.

| Starting Material | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(Methylthio)pyrimidines | Oxone (2.5) | Acetone/Water | Room Temp | 4-6 | Considerable | [1][2] |

| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | m-CPBA (2) | DCM | ~0 | - | Excellent | [1] |

| 4,6-Dimethoxy-2-(methylthio)pyrimidine | m-CPBA | - | ~30 | - | 67 | [1] |

| 4,6-Dimethoxy-2-(methylthio)pyrimidine | Oxone | - | - | - | 78 | [1] |

| 4,6-Dimethyl-2-(methylthio)pyrimidine | H₂O₂ / Na₂WO₄ / TBAB | - | - | - | - (Overall 75% for 3 steps) | [1] |

| 5-Chloro-2-(methylthio)pyrimidine | m-CPBA | - | - | - | 93 | [3] |

DCM: Dichloromethane, TBAB: Tetrabutylammonium bromide. Note: Some yields are reported for derivatives of 2-(methylthio)pyrimidine.

Experimental Protocols

Three common and effective methods for the oxidation of 2-(methylthio)pyrimidine are detailed below.

Protocol 1: Oxidation using Oxone®

This method is often preferred due to its operational simplicity, use of an environmentally friendly oxidant, and generally high yields.[1][2]

Materials:

-

2-(Methylthio)pyrimidine

-

Oxone® (Potassium peroxymonosulfate)

-

Acetone

-

Deionized Water

-

Tetrabutylammonium bromide (TBAB, optional, as a phase transfer catalyst)

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)pyrimidine (1.0 eq) in a mixture of acetone and water (1:1 v/v).

-

To the vigorously stirred solution, add tetrabutylammonium bromide (0.1 eq, optional).

-

Slowly add Oxone® (2.5 eq) portion-wise to the reaction mixture at room temperature. The reaction can be exothermic.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, isolate the product by filtering the reaction mixture through a Büchner funnel.

-

Wash the collected solid with cold deionized water.

-

Dry the solid product under vacuum to obtain this compound.

Protocol 2: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and effective oxidant for the conversion of thioethers to sulfones. The reaction is typically clean and proceeds with high efficiency.

Materials:

-

2-(Methylthio)pyrimidine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (at least 2.2 eq, considering purity) in DCM.

-

Add the m-CPBA solution dropwise to the stirred solution of 2-(methylthio)pyrimidine at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 3: Oxidation using Hydrogen Peroxide

Hydrogen peroxide is an inexpensive and environmentally benign oxidant. This method often requires a catalyst, such as sodium tungstate, to proceed efficiently.[1]

Materials:

-

2-(Methylthio)pyrimidine

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Sodium tungstate (Na₂WO₄)

-

Tetrabutylammonium bromide (TBAB)

-

Glacial acetic acid (optional solvent)

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or an acetone/water mixture), add a catalytic amount of sodium tungstate and tetrabutylammonium bromide.

-

Slowly add hydrogen peroxide (30% solution, 2.2 - 4.0 eq) to the mixture at room temperature.

-

Heat the reaction mixture if necessary and monitor the progress by TLC.

-

After completion of the reaction, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration, washed with water, and dried.

-

Alternatively, the reaction mixture can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are then washed with water, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure to yield the product.

Purification

The crude this compound obtained from the above protocols can be purified by recrystallization or flash column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization can be determined through small-scale solubility tests. Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

-

Flash Column Chromatography: For chromatographic purification, silica gel is typically used as the stationary phase. The mobile phase (eluent) can be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. A typical starting eluent system could be a gradient of 10% to 50% ethyl acetate in hexanes. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: General experimental workflow for the synthesis of this compound.

References

Application Note: A Detailed Protocol for the Oxidation of 2-(Methylthio)pyrimidine to 2-(Methylsulfonyl)pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Methylsulfonyl)pyrimidine and its derivatives are highly valuable compounds in medicinal chemistry and chemical biology. The methylsulfonyl group at the 2-position of the pyrimidine ring acts as an excellent leaving group, rendering the molecule susceptible to nucleophilic aromatic substitution.[1][2] This reactivity makes these compounds powerful reagents for the selective, metal-free arylation of cysteine residues in proteins, a key strategy in bioconjugation and the development of covalent inhibitors.[1][3] Compared to their 2-methylthio or 2-chloro analogues, 2-sulfonylpyrimidines exhibit far superior reactivity towards thiols.[1] This application note provides a detailed, robust, and environmentally friendly protocol for the synthesis of this compound from 2-(methylthio)pyrimidine using Oxone as the oxidizing agent.[4][5]

Reaction Principle

The protocol describes the oxidation of the electron-rich thioether group in 2-(methylthio)pyrimidine to the corresponding electron-withdrawing sulfone. This transformation is achieved using potassium peroxymonosulfate (commercially available as Oxone), a strong and convenient oxidant. The reaction proceeds efficiently in a mixed solvent system at room temperature.

Chemical Equation:

Figure 1. General reaction scheme for the oxidation of 2-(methylthio)pyrimidine to this compound.

Experimental Protocol

This procedure is adapted from a published method known for its efficiency and favorable environmental profile.[4][5]

2.1 Materials and Equipment:

-

Reagents:

-

2-(Methylthio)pyrimidine

-

Oxone® (Potassium peroxymonosulfate, KHSO₅·0.5KHSO₄·0.5K₂SO₄)

-

Acetone (ACS grade)

-

Deionized Water

-

Tetrabutylammonium bromide (TBAB, optional phase-transfer catalyst)[5]

-

Ethyl acetate (for TLC)

-

Hexane (for TLC)

-

-

Equipment:

-

Round-bottom flask (100 mL or appropriate size)

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Buchner funnel and filter flask

-

Filter paper

-

Spatulas and weighing paper

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Drying oven or vacuum desiccator

-

2.2 Detailed Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(methylthio)pyrimidine (5.0 mmol, 1.0 eq.).

-

Solvent Addition: Add acetone (20 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved. If using, add tetrabutylammonium bromide (0.16 g, 0.5 mmol, 0.1 eq.) at this stage.[5]

-

Oxidant Preparation: In a separate beaker, prepare a solution of Oxone (12.5 mmol, 2.5 eq.) in deionized water (20 mL). Note: Oxone may not dissolve completely, forming a suspension.

-

Reagent Addition: While stirring the acetone solution vigorously, add the Oxone solution/suspension dropwise over 10-15 minutes. An increase in temperature may be observed.

-

Reaction: Allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., with a 1:1 mixture of ethyl acetate and hexane as the eluent). The consumption of the starting material is indicated by the disappearance of its corresponding spot under UV light. The reaction is typically complete within 4-6 hours.[5]

-

Product Isolation: Once the starting material is consumed, isolate the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with deionized water (2 x 20 mL) to remove any remaining salts.

-

Drying: Dry the purified product, this compound, in a vacuum desiccator or a low-temperature oven to a constant weight. The final product is typically a solid.[5]

2.3 Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Oxone is a strong oxidizing agent. Avoid contact with skin and combustible materials.

-

Handle all organic solvents with care.

Data Presentation

The following table summarizes the quantitative data for the described protocol.

| Parameter | Value | Notes |

| Reactant | 2-(Methylthio)pyrimidine | |

| Amount (moles) | 5.0 mmol | |

| Amount (grams) | 0.70 g (M.W. 140.19 g/mol ) | |

| Equivalents | 1.0 | |

| Oxidant | Oxone® | |

| Amount (moles) | 12.5 mmol | Based on active species KHSO₅ |

| Amount (grams) | 7.68 g (M.W. 614.76 g/mol for complex) | |

| Equivalents | 2.5 | [5] |

| Solvent System | Acetone / Water (1:1 v/v) | |

| Volume | 40 mL total (20 mL each) | [5] |

| Reaction Conditions | ||

| Temperature | Room Temperature | |